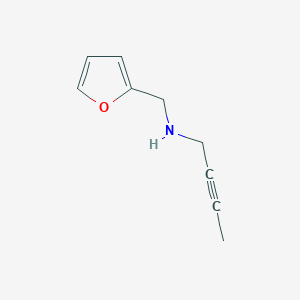![molecular formula C14H11ClO2 B1608147 2-[2-(4-chlorophenyl)phenyl]acetic Acid CAS No. 669713-87-5](/img/structure/B1608147.png)
2-[2-(4-chlorophenyl)phenyl]acetic Acid
Übersicht
Beschreibung
“2-[2-(4-chlorophenyl)phenyl]acetic Acid” is a chemical compound that is a major metabolite of hydroxyzine . It exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Synthesis Analysis
The synthesis of “2-[2-(4-chlorophenyl)phenyl]acetic Acid” involves a process where the starting substance 1-[(4-Chloro phenyl) phenyl methyl] piperazine is reacted with methyl (2-chloroethoxy) acetate to give methyl-2-[2-[4-[(4-chloro phenyl) phenyl methyl]-1-piperazinyl] ethoxy acetate .
Molecular Structure Analysis
The molecular structure of “2-[2-(4-chlorophenyl)phenyl]acetic Acid” is complex. The compound may exist in the levorotatory form, the dextrorotatory form, or a mixture of the levorotatory and dextrorotatory forms .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[2-(4-chlorophenyl)phenyl]acetic Acid” include a molecular weight of 170.59 . It is a solid at room temperature and has a melting point of 92-95°C .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
This compound is used as a Pharmaceutical Secondary Standard . It is suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses .
Synthesis of Phenylacetoxy Cellulosics
2-Chlorophenylacetic acid has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives . This could be useful in the development of new materials with unique properties.
Study of Aerobic Degradation
4-Chlorophenylacetic acid was used to study the mechanism of aerobic degradation of 1,1-dichloro-2,2- bis (4-chlorophenyl)ethane by Ralstonia eutropha A5 . This research could contribute to our understanding of how certain bacteria can break down harmful substances.
Chemical Synthesis
The compound is used in the synthesis of 2- [2- [4- [ (4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid . This process could be important in the production of new pharmaceuticals or other chemical products.
Quality Control Testing
As a Pharmaceutical Secondary Standard , it can be used in food and beverage quality control testing . This ensures the safety and quality of food and beverage products.
Calibration Requirements
It can also be used for other calibration requirements . This could be important in a variety of fields, from laboratory research to industrial manufacturing.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[2-(4-chlorophenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAXYNGFODQXHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362604 | |
| Record name | (4'-Chloro[1,1'-biphenyl]-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-chlorophenyl)phenyl]acetic Acid | |
CAS RN |
669713-87-5 | |
| Record name | (4'-Chloro[1,1'-biphenyl]-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1608072.png)



![2-Ethoxy-5-[(pyridine-3-carbonyl)-amino]-benzenesulfonyl chloride](/img/structure/B1608079.png)



![4-p-Tolyl[1,2,4]triazole-3,5-dione](/img/structure/B1608087.png)